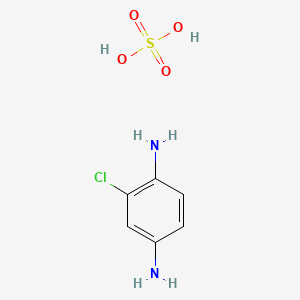

2-Chloro-p-phenylenediamine sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-p-phenylenediamine sulfate, also known as 2-Chloro-1,4-diaminobenzene sulfate, is a light gray or lavender powder . It has a CAS number of 61702-44-1 . It is used in chemical synthesis studies .

Molecular Structure Analysis

The linear formula for this compound is ClC6H3(NH2)2·H2SO4 . It has a molecular weight of 240.66 .Chemical Reactions Analysis

This compound is an acidic salt of an amine. It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions . It reacts as an acid to neutralize bases .Physical and Chemical Properties Analysis

This compound is a light gray or lavender powder . It oxidizes on exposure to air, becoming purple and eventually black . It is insoluble in water .Applications De Recherche Scientifique

DNA Interaction Studies

2-Chloro-p-phenylenediamine sulfate, a derivative of para-Phenylenediamine (PPD), was studied for its genotoxic potential. This compound, along with other derivatives of PPD, demonstrated the ability to produce single-strand DNA breaks in human lymphocytes. This finding contributes to understanding the genotoxicity of compounds used in hair dye formulations (Chye et al., 2008).

Sulfate Ion Adsorption

Poly(m-phenylenediamine)s (PmPDs), which include derivatives of phenylenediamine like 2-Chloro-p-phenylenediamine, were investigated for their ability to adsorb sulfate ions from aqueous solutions. The study revealed that these compounds are effective in sulfate adsorption, particularly in acidic solutions, highlighting their potential use in water treatment processes (Sang et al., 2013).

Phototoxicity Analysis

In a study examining the phototoxicity of hair dye chemicals, including chlorinated derivatives of phenylenediamines like 2-Chloro-p-phenylenediamine, it was found that chlorination enhances the photochemical activity of these compounds. This research is significant in understanding the potential DNA damage and mutation caused by these chemicals under light irradiation, particularly in personal care products (Mosley-Foreman et al., 2008).

Anticorrosive Applications

Derivatives of phenylenediamine, including 2-Chloro-p-phenylenediamine, have been extensively used as anticorrosive materials. Their polymeric forms offer excellent surface protection for various metals and alloys, interacting with metal surfaces to form compact anticorrosive films. This application is particularly relevant in environments containing harsh electrolytes like sulfuric and hydrochloric acid (Verma & Quraishi, 2021).

Chlorine Gas Detection

N,N-Diethyl-p-Phenylenediamine sulfate, a related compound, has been utilized in the development of a porous cellulose tape for detecting chlorine gas in air. This application demonstrates the potential of phenylenediamine derivatives in environmental monitoring and public safety (Hirayama et al., 2000).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-p-phenylenediamine sulfate involves the reaction of p-phenylenediamine with hydrochloric acid and sodium nitrite to form 2-Chloro-p-phenylenediamine, which is then reacted with sulfuric acid to form the sulfate salt.", "Starting Materials": [ "p-phenylenediamine", "hydrochloric acid", "sodium nitrite", "sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 10 g of p-phenylenediamine in 100 mL of hydrochloric acid.", "Step 2: Add 5 g of sodium nitrite to the solution and stir for 30 minutes at 0-5°C.", "Step 3: Slowly add the reaction mixture to a solution of 10 g of sodium hydroxide in 50 mL of water.", "Step 4: Extract the resulting 2-Chloro-p-phenylenediamine with ether.", "Step 5: Dry the ether layer with anhydrous sodium sulfate.", "Step 6: Add 10 mL of sulfuric acid to the dried ether layer and heat the mixture to 80-90°C for 2 hours.", "Step 7: Cool the mixture and filter the precipitated 2-Chloro-p-phenylenediamine sulfate.", "Step 8: Wash the precipitate with water and dry it in a desiccator." ] } | |

Numéro CAS |

6219-71-2 |

Formule moléculaire |

C6H9ClN2O4S |

Poids moléculaire |

240.67 g/mol |

Nom IUPAC |

(4-azaniumyl-2-chlorophenyl)azanium;sulfate |

InChI |

InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |

Clé InChI |

GQFGHCRXPLROOF-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)SC(=O)CN2C3=CC=CC=C3C4=CC=CC=C42 |

SMILES canonique |

C1=CC(=C(C=C1[NH3+])Cl)[NH3+].[O-]S(=O)(=O)[O-] |

Numéros CAS associés |

61702-44-1 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)

![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)

![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)

![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)

![5-(Carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2665214.png)

![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2665219.png)